Cas no 2384337-36-2 (2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid)
2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid
- EN300-28277119
- 2384337-36-2
-
- Inchi: 1S/C9H14F3NO3/c1-4-8(5-2,7(15)16)13(3)6(14)9(10,11)12/h4-5H2,1-3H3,(H,15,16)
- InChI Key: MOKJSZMQWYYARD-UHFFFAOYSA-N
- SMILES: FC(C(N(C)C(C(=O)O)(CC)CC)=O)(F)F
Computed Properties
- Exact Mass: 241.09257779g/mol
- Monoisotopic Mass: 241.09257779g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 57.6Ų
2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28277119-1g |
2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
2384337-36-2 | 1g |
$971.0 | 2023-09-09 | ||
| Enamine | EN300-28277119-5g |
2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
2384337-36-2 | 5g |
$2816.0 | 2023-09-09 | ||
| Enamine | EN300-28277119-10g |
2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
2384337-36-2 | 10g |
$4176.0 | 2023-09-09 | ||
| Enamine | EN300-28277119-0.05g |
2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
2384337-36-2 | 95.0% | 0.05g |
$816.0 | 2025-03-19 | |
| Enamine | EN300-28277119-0.1g |
2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
2384337-36-2 | 95.0% | 0.1g |
$855.0 | 2025-03-19 | |
| Enamine | EN300-28277119-0.25g |
2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
2384337-36-2 | 95.0% | 0.25g |
$893.0 | 2025-03-19 | |
| Enamine | EN300-28277119-0.5g |
2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
2384337-36-2 | 95.0% | 0.5g |
$933.0 | 2025-03-19 | |
| Enamine | EN300-28277119-1.0g |
2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
2384337-36-2 | 95.0% | 1.0g |
$971.0 | 2025-03-19 | |
| Enamine | EN300-28277119-2.5g |
2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
2384337-36-2 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
| Enamine | EN300-28277119-5.0g |
2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid |
2384337-36-2 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 |
2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid Related Literature
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid
Introduction to 2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid (CAS No. 2384337-36-2)
2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2384337-36-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its unique structural features, which include an ethyl side chain, a trifluoromethyl group, and an acetamido functional group. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a subject of interest for researchers exploring novel therapeutic agents.
The molecular structure of 2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid is composed of a four-carbon backbone with an ethyl substituent at the second carbon position. The presence of a trifluoromethyl (CF₃) group at the alpha position introduces electron-withdrawing effects, which can influence the reactivity and stability of the molecule. Additionally, the acetamido (NHCOCH₃) group at the terminal carbon adds another layer of functional complexity, potentially enabling interactions with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity. The incorporation of a trifluoromethyl group into drug candidates often improves their pharmacokinetic profiles, making them more suitable for clinical applications. For instance, fluorinated analogs have been shown to exhibit improved bioavailability and prolonged half-life in vivo. The compound CAS No. 2384337-36-2 aligns with this trend, as its structure suggests potential advantages in these areas.
One of the key areas where this compound has shown promise is in the development of novel bioactive molecules. Researchers have been exploring its potential as a precursor or intermediate in synthesizing pharmacologically active agents. The combination of an ethyl side chain and an acetamido group may facilitate interactions with biological targets, while the trifluoromethyl moiety could enhance binding specificity. These features make it an attractive candidate for further investigation in medicinal chemistry.
Recent studies have highlighted the importance of fluorinated compounds in modulating enzyme activity and receptor binding. For example, fluorinated derivatives have been investigated for their roles in inhibiting proteases and kinases, which are often implicated in various diseases. The structural motifs present in CAS No. 2384337-36-2, such as the trifluoromethyl-N-methylacetamido moiety, could be leveraged to design molecules with enhanced inhibitory effects on such targets. This aligns with current trends in drug discovery, where structurally optimized compounds are sought to achieve higher efficacy and selectivity.
The synthesis of CAS No. 2384337-36-2 involves multi-step organic transformations that highlight its complexity as a chemical entity. The introduction of the trifluoromethyl group typically requires specialized synthetic methodologies, often involving metal-catalyzed cross-coupling reactions or halogen-metal exchange processes. Similarly, the incorporation of the acetamido functionality necessitates careful control over reaction conditions to ensure high yield and purity. These synthetic challenges underscore the compound's significance as a research tool and potential drug candidate.
In conclusion,CAS No. 2384337-36-2, corresponding to 2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid, represents a promising compound in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its molecular design incorporates key elements such as an ethyl side chain, a highly electronegative trifluoromethyl (CF₃) group, and an acetamido (NHCOCH₃) moiety, which collectively contribute to its distinct chemical properties. As research continues to uncover new applications for fluorinated compounds,CAS No. 2384337-36-2 may play a significant role in the development of next-generation therapeutic agents.
2384337-36-2 (2-ethyl-2-(2,2,2-trifluoro-N-methylacetamido)butanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)